Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester
Overview
Description
Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Continuous Esterification in Supercritical Carbon Dioxide : A study on the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide, producing esters like 2-ethylhexyl 2-ethylhexanoate, highlighted the efficiency of this process under certain conditions (Ghaziaskar, Daneshfar, & Calvo, 2006).
Synthesis of Bis(2-ethylhexyl)sebacate : This ester, a synthetic lubricant, was synthesized from sebacic acid under specific conditions without external catalysts, demonstrating its utility in various industries such as aerospace, automobile, and manufacturing (Narayan & Madras, 2017).
Analysis of 2-Acetyl-Hexanoic Acid Ethyl Ester : This derivative, used in anesthetics, spices, and medicine, was analyzed using gas chromatography-mass spectrometry, indicating its significance in diverse applications (Ming, 2007).
Dicarboxylic Acid Esters in Synthetic Oils : Research on esters of carbonic, adipic, and sebacic acids, including hexanoic acid esters, has shown their effectiveness as components of fully synthetic lubricating oils (Gryglewicz & Oko, 2005).
Fragrance Material Review : A review focusing on 3,5,5-trimethyl-1-hexanol, a related fragrance ingredient, highlights its application in the fragrance industry and discusses its toxicologic and dermatologic properties (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Enzymatic Synthesis of Esters : Studies on the enzymatic synthesis of esters, such as ethyl hexanoate, reveal the potential for biocatalysis in producing these compounds efficiently and with specificity (Chowdary & Prapulla, 2003).
properties
IUPAC Name |
octan-3-yl 7-methyloctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-5-7-9-13-16(6-2)19-17(18)14-11-8-10-12-15(3)4/h15-16H,5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKMMVOGBZDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)CCCCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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